

Certificate of Analysis: A Technical Guide to 4-tert-Octylphenol-¹³C₆

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Compound of Interest

Compound Name: 4-tert-Octylphenol-¹³C₆

Cat. No.: B1144502

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This technical guide provides a comprehensive overview of the analytical specifications and methodologies for the characterization of 4-tert-Octylphenol-¹³C₆. This isotopically labeled compound is a critical internal standard for the quantification of 4-tert-Octylphenol in various matrices, particularly in environmental and biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of 4-tert-Octylphenol-¹³C₆.

Table 1: Identity and General Properties

Parameter	Specification
Chemical Name	4-(1,1,3,3-Tetramethylbutyl)phenol-2,3,4,5,6- ¹³ C ₆
CAS Number	1173020-24-0
Molecular Formula	¹³ C ₆ C ₈ H ₂₂ O
Molecular Weight	212.28 g/mol
Appearance	White to off-white solid

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification
Chemical Purity	HPLC	≥95% [1]
Isotopic Enrichment	Mass Spectrometry	≥99 atom % ¹³ C [2] [3]
Solubility	-	Soluble in DMSO and Methanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of 4-tert-Octylphenol.[\[4\]](#)[\[5\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - Start with 60% B.
 - Linearly increase to 95% B over 15 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 225 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A stock solution of 1 mg/mL is prepared in acetonitrile. This is further diluted to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
- Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general approach for determining the isotopic enrichment of 4-tert-Octylphenol-¹³C₆ using mass spectrometry.[\[6\]](#)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Ionization Mode: Negative ion mode is often suitable for phenols.
- Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.
- Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to include the unlabeled (M+0) and the fully labeled (M+6) species.
- Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The isotopic enrichment is calculated by comparing the intensity of the ¹³C₆ isotopologue to the sum of intensities of all isotopologues of the compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

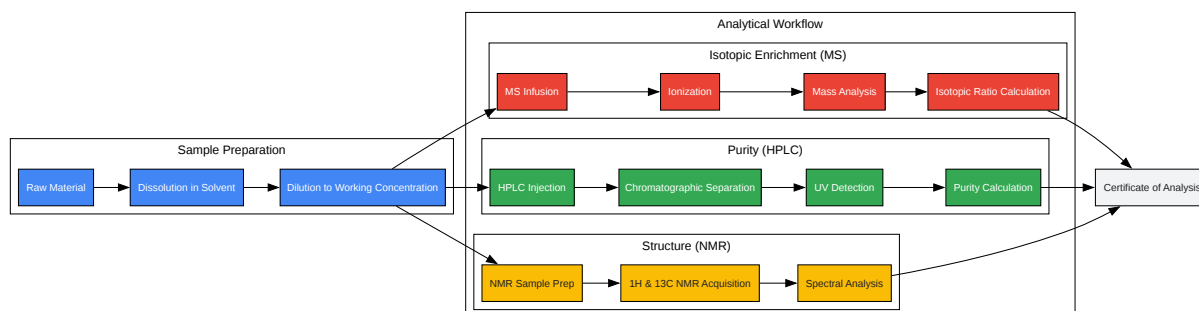
NMR spectroscopy is a powerful tool for confirming the structure and the position of the ^{13}C labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO- d_6 , CDCl_3).
- Experiments:
 - ^1H NMR: To confirm the proton skeleton of the molecule.
 - ^{13}C NMR: To directly observe the ^{13}C enriched signals and confirm the labeling pattern. The absence of signals for the unlabeled phenyl carbons and the presence of intense signals for the labeled carbons confirm the isotopic labeling.
- Data Analysis: The chemical shifts and coupling constants are compared with expected values and data from the unlabeled analogue.

Visualizations

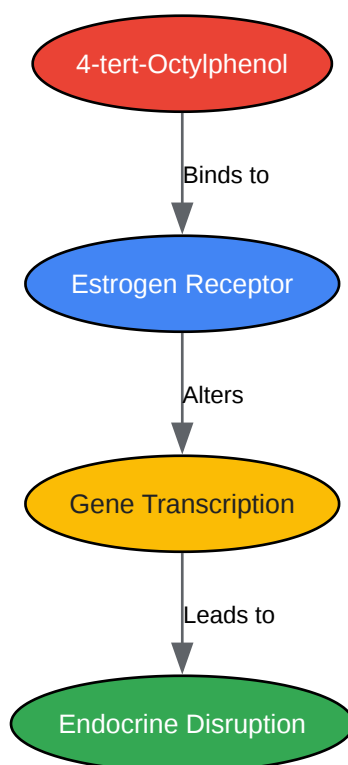
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis of 4-tert-Octylphenol- $^{13}\text{C}_6$.



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Caption: Workflow for the Certificate of Analysis of 4-tert-Octylphenol-¹³C₆.



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Caption: Simplified signaling pathway of 4-tert-Octylphenol's endocrine-disrupting action.

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